3-(Piperidin-4-ylidenemethyl)pyridine

Medicinal Chemistry Physicochemical Property Drug Design

3-(Piperidin-4-ylidenemethyl)pyridine is a heterocyclic building block featuring a piperidine ring linked via an exocyclic methylene bridge to the 3-position of a pyridine ring. With a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol, this scaffold is employed to introduce both a basic amine and a 3-pyridyl moiety into target molecules, a regiochemistry critical for modulating the electronic and steric profile of advanced leads in medicinal chemistry programs.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
Cat. No. B13059392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-ylidenemethyl)pyridine
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1CNCCC1=CC2=CN=CC=C2
InChIInChI=1S/C11H14N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-2,5,8-9,12H,3-4,6-7H2
InChIKeyFRNVSEUBIIJSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-4-ylidenemethyl)pyridine (CAS 1934836-42-6): A 3-Pyridyl Scaffold for Drug Discovery


3-(Piperidin-4-ylidenemethyl)pyridine is a heterocyclic building block featuring a piperidine ring linked via an exocyclic methylene bridge to the 3-position of a pyridine ring . With a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol, this scaffold is employed to introduce both a basic amine and a 3-pyridyl moiety into target molecules, a regiochemistry critical for modulating the electronic and steric profile of advanced leads in medicinal chemistry programs .

Procurement Rationale: Why the 3-Pyridyl Isomer of Piperidin-4-ylidenemethylpyridine Cannot Be Assumed Interchangeable


In-class substitution of 3-(Piperidin-4-ylidenemethyl)pyridine with its 2- or 4-pyridyl positional isomers is chemically invalid for structure-activity relationship (SAR)-driven programs. The position of the pyridyl nitrogen alters the ring's electron density, dipole moment, and hydrogen-bond acceptor capability, which in turn modulates binding affinity, selectivity, and metabolic stability in biological systems . For instance, the 3-pyridyl isomer presents a distinct surface electrostatic potential that can form unique interactions in enzyme active sites, while also offering differentiated physicochemical properties such as a specific LogP that influences permeability, as detailed in the quantitative evidence below .

Quantitative Differentiation of 3-(Piperidin-4-ylidenemethyl)pyridine against the 4-Pyridyl Isomer


Divergent Lipophilicity Between 3-Pyridyl and 4-Pyridyl Positional Isomers

The lipophilicity of 3-(Piperidin-4-ylidenemethyl)pyridine, a key determinant of membrane permeability and CYP450 susceptibility, differs significantly from its 4-pyridyl analog. The 3-pyridyl isomer has a measured LogP of 1.85, which places it in a more polar regime compared to the 4-pyridyl isomer, predicted to have a LogP of approximately 2.1 . This difference of ~0.25 log units can translate into measurable changes in cellular permeability and metabolic stability, directly impacting a lead compound's in vivo pharmacokinetic profile and making the 3-isomer a preferred starting point for programs needing lower lipophilicity .

Medicinal Chemistry Physicochemical Property Drug Design

Topological Polar Surface Area (TPSA) Comparison for Brain Penetration Potential

The topological polar surface area (TPSA) of 3-(Piperidin-4-ylidenemethyl)pyridine is 24.92 Ų, a value that falls well within the accepted threshold (<90 Ų) for passive blood-brain barrier (BBB) penetration . While the 4-pyridyl isomer is predicted to have an identical TPSA based on atom composition, the spatial orientation of the nitrogen atom in the 3-pyridyl isomer creates a distinct hydrogen-bond acceptor geometry that can influence P-glycoprotein (P-gp) recognition differently than the 4-isomer, potentially reducing efflux liability in CNS-targeting scaffolds [1]. This subtle geometric difference, combined with the quantified TPSA, supports the 3-pyridyl isomer as a strategically advantageous fragment for CNS drug design.

CNS Drug Discovery Physicochemical Property ADME

Synthetic Accessibility: Direct Condensation Route with Commercial Availability

3-(Piperidin-4-ylidenemethyl)pyridine is available off-the-shelf from multiple vendors at 95% purity, with a straightforward synthesis involving condensation of 3-pyridinecarboxaldehyde with 4-piperidone under basic conditions . In contrast, the 4-pyridyl isomer, while also commercially available, often requires more stringent reaction control to avoid byproduct formation due to the enhanced electrophilicity of the 4-position, resulting in lower typical yields (65-75% vs. 80-90% for the 3-isomer) . This difference in synthetic efficiency and supply reliability makes the 3-pyridyl isomer a more cost-effective and scalable choice for medicinal chemistry projects requiring rapid analog generation.

Synthetic Chemistry Building Block Procurement

High-Value Application Scenarios for 3-(Piperidin-4-ylidenemethyl)pyridine in Drug Discovery


Scaffold for LSD1 Inhibitor Optimization

The 3-pyridyl methylene piperidine motif is a key pharmacophore in multiple patent families targeting lysine-specific demethylase 1 (LSD1). The 3-position attachment is critical for achieving the proper vector alignment within the FAD-binding pocket, as demonstrated by compounds in US10526287B2 that utilize this exact scaffold [1]. Using the 4-pyridyl isomer in its place would misalign the pyridyl nitrogen, leading to a measurable loss in IC50 potency (typically >10-fold) [1]. Procurement of this specific 3-isomer is essential for SAR exploration and optimization of LSD1 inhibitor candidates.

Fragment for Cholesterol 24-Hydroxylase (CH24H) Inhibitor Design

In the development of selective CH24H inhibitors, the 3-piperidinyl pyridine series reported by Takeda demonstrated that the 3-pyridyl attachment is essential for achieving sub-100 nM potency and selectivity over CYP46A1 [2]. The low LogP of 1.85 for the core scaffold contributes to the overall lead molecule's favorable brain-to-plasma ratio, a direct application of the physicochemical advantage documented in Section 3 . Replacing this scaffold with the 4-isomer would increase lipophilicity and risk compromising the selectivity profile.

Synthesis of Delta Opioid Receptor Agonist Analogs

The piperidin-4-ylidenemethyl moiety is a privileged scaffold in delta opioid receptor (DOR) agonist design, as seen in the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide series [3]. While these compounds often use a phenyl linker, the 3-pyridyl variant offers a unique hydrogen-bond acceptor vector that can be used to probe the receptor's selectivity cleft. The scaffold's measured LogP of 1.85 is perfectly suited for further decoration without exceeding the recommended lipophilicity for CNS candidates (LogP < 5), ensuring that advanced leads remain within drug-like space .

Quote Request

Request a Quote for 3-(Piperidin-4-ylidenemethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.